2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide
Description
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide is a heterocyclic compound featuring a tetrahydroquinazoline-2,4-dione core linked to an acetamide group substituted with a branched 3-methylbutyl chain. The tetrahydroquinazoline moiety is a bicyclic structure known for its pharmacological relevance, particularly in anticonvulsant and anti-inflammatory applications . The 3-methylbutyl substituent on the acetamide nitrogen contributes to the compound’s lipophilicity, influencing its pharmacokinetic properties and biological interactions .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)7-8-16-13(19)9-18-14(20)11-5-3-4-6-12(11)17-15(18)21/h3-6,10H,7-9H2,1-2H3,(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRFVWUJTPHQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with urea or its derivatives under acidic or basic conditions to form the tetrahydroquinazolinone core.
Acylation Reaction: The tetrahydroquinazolinone intermediate is then subjected to an acylation reaction with acetic anhydride or acetyl chloride to introduce the acetamide group.
Alkylation: The final step involves the alkylation of the acetamide derivative with 3-methylbutylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.
Major Products
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. The structure of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide suggests potential interactions with biological targets involved in cancer progression. Studies have shown that derivatives of quinazoline can inhibit key enzymes and pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways is also noteworthy. Quinazoline derivatives have been evaluated for their efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation. In vitro studies have demonstrated that certain derivatives can significantly reduce nitric oxide production and inhibit the expression of inducible nitric oxide synthase (iNOS), suggesting a potential therapeutic role in inflammatory diseases .
Antiviral Research
Activity Against Viral Infections
The antiviral properties of quinazoline derivatives have been explored extensively. For instance, compounds similar to this compound have shown significant activity against various DNA and RNA viruses including herpes simplex virus type 1 and influenza A virus. These compounds were effective at concentrations that did not exhibit cytotoxic effects on host cells . This suggests a promising avenue for developing antiviral agents based on this chemical structure.
Structure-Activity Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are crucial for understanding the relationship between chemical structure and biological activity. By analyzing various derivatives of quinazoline compounds, researchers can identify structural features that enhance efficacy against specific targets. This approach not only aids in optimizing existing compounds but also guides the design of novel derivatives with improved pharmacological profiles .
Synthesis and Modification
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Researchers have developed various synthetic routes that allow for the modification of functional groups on the quinazoline core to enhance biological activity or reduce toxicity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Cellular Pathways: Affecting key cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
However, this may reduce aqueous solubility . The 3-phenylpropyl analogue (C₁₉H₁₉N₃O₃, ) exhibits even higher lipophilicity due to the aromatic ring, which may favor membrane interaction but limit metabolic stability. The 2,4-dichlorobenzyl group in the anticonvulsant analogue () introduces electron-withdrawing halogens, likely enhancing receptor binding through hydrophobic and polar interactions.
Synthetic Pathways The target compound’s synthesis likely follows methods analogous to those in , where cyclization of N-(2-aminobenzoyl)glycine derivatives with carbonyldiimidazole (CDI) forms the tetrahydroquinazoline core. In contrast, the dichlorobenzyl derivative () employs N,N′-carbonyldiimidazole-mediated coupling with substituted acetamides, highlighting the versatility of CDI in constructing similar scaffolds.
Biological Activity Trends Anticonvulsant Activity: The dichlorobenzyl-substituted analogue () demonstrated significant anticonvulsant effects, attributed to the halogenated aryl group’s interaction with neuronal ion channels. Anti-inflammatory Activity: Ethylamino-substituted derivatives () showed potency comparable to Diclofenac, suggesting that smaller, polar substituents optimize anti-inflammatory efficacy. Ecological Role: N-(3-methylbutyl)acetamide derivatives () are volatile semiochemicals in insects, indicating that the branched alkyl chain may mediate species-specific ecological interactions.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Dichlorobenzyl Analogue | 3-Phenylpropyl Analogue |
|---|---|---|---|
| LogP (estimated) | ~2.5 | ~3.2 | ~3.8 |
| Molecular Weight (g/mol) | ~313 | ~378 | ~337 |
| Water Solubility (mg/mL) | Low | Very Low | Very Low |
Biological Activity
The compound 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 262.26 g/mol. The IUPAC name reflects its structural components, which include a tetrahydroquinazoline core and an acetamide functional group.
Structural Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and acylation processes. The specific methodologies can vary but often utilize starting materials that are readily available in chemical libraries.
Antimicrobial Activity
Research has indicated that compounds containing the quinazoline moiety exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be within clinically relevant ranges.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Pseudomonas aeruginosa | 500 - 1000 |
| Escherichia coli | Not effective |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation . Further investigations are required to elucidate these mechanisms fully.
Anti-inflammatory Effects
Some derivatives of quinazoline have shown promise in reducing inflammation. This effect is attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses .
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of various quinazoline derivatives including our compound against clinical isolates. Results demonstrated that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development . -
Case Study on Anticancer Activity :
In vitro studies on human cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to control groups . This indicates a potential pathway for therapeutic development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
